![molecular formula C9H11N3S B1349725 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine CAS No. 956387-06-7](/img/structure/B1349725.png)
1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine
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Overview
Description
1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine is a chemical compound with the molecular weight of 193.27 . It is stored at room temperature and appears as a powder . The IUPAC name for this compound is 1-[(3-methyl-2-thienyl)methyl]-1H-pyrazol-5-amine .
Molecular Structure Analysis
The InChI code for 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine is 1S/C9H11N3S/c1-7-3-5-13-8(7)6-12-9(10)2-4-11-12/h2-5H,6,10H2,1H3 .Physical And Chemical Properties Analysis
1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine is a powder that is stored at room temperature . Its molecular weight is 193.27 .Scientific Research Applications
Heterocyclic Compounds Synthesis
The reactivity of pyrazoline derivatives, including compounds similar to 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine, makes them invaluable building blocks for synthesizing a wide array of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others, highlighting their versatility and significance in organic chemistry for creating diverse heterocyclic frameworks with potential applications in medicinal chemistry and materials science (Gomaa & Ali, 2020).
Anticancer Agents Development
Research on pyrazoline derivatives has demonstrated their potential in developing new anticancer agents. These compounds, including structures similar to 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine, have shown significant biological effects against various cancer types. This research underscores the importance of pyrazolines in drug discovery, especially as anticancer moieties, encouraging further investigation into their therapeutic applications (Ray et al., 2022).
Monoamine Oxidase Inhibition
The pyrazoline scaffold, including derivatives of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine, has been identified as a promising structure for inhibiting Monoamine oxidase (MAO), a target for treating various neuropsychiatric and neurodegenerative disorders. Studies have highlighted the significance of substitutions at specific positions on the pyrazoline nucleus to achieve selective MAO inhibition, indicating the therapeutic potential of these compounds in central nervous system disorders (Mathew et al., 2013).
Future Directions
While specific future directions for 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine are not mentioned in the available literature, there is ongoing research into the development of clinically active drugs using heterocyclic scaffolds, many of which contain nitrogen . Novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .
properties
IUPAC Name |
2-[(3-methylthiophen-2-yl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-7-3-5-13-8(7)6-12-9(10)2-4-11-12/h2-5H,6,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJOWZGJGPNKFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2C(=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368905 |
Source
|
Record name | 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
956387-06-7 |
Source
|
Record name | 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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